molecular formula C5H10N2O B165753 2,5-Dimethylimidazolidin-4-one CAS No. 126307-39-9

2,5-Dimethylimidazolidin-4-one

Cat. No. B165753
CAS RN: 126307-39-9
M. Wt: 114.15 g/mol
InChI Key: ZJPDKBCWPYUGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylimidazolidin-4-one (DMI) is a cyclic urea compound that has gained attention in scientific research for its unique properties and potential applications. DMI is synthesized through a simple and efficient process, making it an attractive molecule for various scientific applications.

Mechanism of Action

2,5-Dimethylimidazolidin-4-one's mechanism of action is not fully understood, but it is believed to act as a hydrogen bond donor and acceptor, allowing it to form stable complexes with other molecules. This property makes it useful in various scientific applications, including as a catalyst and chiral auxiliary.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is not considered to be harmful to human health. However, its biochemical and physiological effects have not been extensively studied, and further research is needed to fully understand its potential impact on living organisms.

Advantages and Limitations for Lab Experiments

2,5-Dimethylimidazolidin-4-one's simple synthesis method, low toxicity, and unique properties make it an attractive molecule for various scientific applications. However, its limited solubility in water and some organic solvents can be a challenge for some experiments. Further research is needed to optimize its use in various laboratory settings.

Future Directions

There are several potential future directions for 2,5-Dimethylimidazolidin-4-one research. One area of interest is its potential use in drug discovery, as it has been found to exhibit antibacterial and antifungal properties. Additionally, further investigation into its mechanism of action and potential impact on living organisms could provide valuable insights into its potential applications. Finally, optimizing its synthesis method and improving its solubility in various solvents could expand its use in various laboratory settings.
Conclusion
This compound is a cyclic urea compound that has gained attention in scientific research for its unique properties and potential applications. Its simple synthesis method, low toxicity, and unique properties make it an attractive molecule for various scientific applications. Further research is needed to fully understand its potential impact on living organisms and optimize its use in various laboratory settings.

Synthesis Methods

2,5-Dimethylimidazolidin-4-one can be synthesized through a one-pot reaction of urea and acetone in the presence of a base catalyst, such as potassium carbonate. The reaction proceeds through a cyclization process, resulting in the formation of this compound. This synthesis method is simple, efficient, and cost-effective, making it a favorable method for this compound production.

Scientific Research Applications

2,5-Dimethylimidazolidin-4-one has been used in various scientific research applications, including as a catalyst for organic synthesis, a chiral auxiliary in asymmetric synthesis, and a reagent for the determination of trace amounts of copper and cobalt. This compound has also been investigated for its potential use in drug discovery, as it has been found to exhibit antibacterial and antifungal properties.

properties

IUPAC Name

2,5-dimethylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-3-5(8)7-4(2)6-3/h3-4,6H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPDKBCWPYUGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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